molecular formula C9H12N2O B1618931 N-(2-Pyridin-4-yl-ethyl)-acetamide CAS No. 70922-39-3

N-(2-Pyridin-4-yl-ethyl)-acetamide

Cat. No. B1618931
Key on ui cas rn: 70922-39-3
M. Wt: 164.2 g/mol
InChI Key: BXRBTKQGLYOOKE-UHFFFAOYSA-N
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Patent
US04370328

Procedure details

4-(2-Acetamidoethyl)pyridine (33 g.) in ethanol (250 ml.) was acidified to pH 4 with hydrochloric acid and hydrogenated at 60 p.s.i./60° C. over a platinum oxide catalyst for 18 hours, after which time the uptake of hydrogen was complete. The catalyst was then removed by filtration and the filtrate was treated with a solution of potassium hydroxide flakes in methanol (1.1 molar equivalents) and refiltered. The solvents were distilled off in vacuo, leaving a clear oil, which on standing gave 4-(2-acetamidoethyl)piperidine (18 g.) as a white solid, m.p. 60° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)(=[O:3])[CH3:2].Cl.[H][H]>C(O)C.[Pt]=O>[C:1]([NH:4][CH2:5][CH2:6][CH:7]1[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C(C)(=O)NCCC1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate was treated with a solution of potassium hydroxide flakes in methanol (1.1 molar equivalents)
DISTILLATION
Type
DISTILLATION
Details
The solvents were distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a clear oil, which

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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